ISOPROPYL 2-({[7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Isopropyl 2-({[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene moiety substituted with bromine, chlorine, and difluoromethoxy groups, as well as a thiophene ring substituted with isopropyl, dimethyl, and carbonylamino groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-({[7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-chlorobenzaldehyde and thioglycolic acid, under acidic conditions.
Introduction of Substituents: The bromine, chlorine, and difluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as bromine, chlorine, and difluoromethyl ether, respectively.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,3-dimethylthiophene-4-carboxylic acid, under basic conditions.
Coupling Reaction: The benzothiophene and thiophene moieties can be coupled through a carbonylation reaction using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as palladium on carbon (Pd/C).
Final Functionalization: The isopropyl and carbonylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents, such as isopropylamine and carbonyldiimidazole (CDI), respectively.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-({[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions using nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Hydrolysis: The compound can be hydrolyzed using acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH), water (H₂O)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH), tetrahydrofuran (THF)
Substitution: Amines (RNH₂), thiols (RSH), alkoxides (RO⁻), dimethylformamide (DMF), dichloromethane (CH₂Cl₂)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH), water (H₂O)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted derivatives (e.g., amides, ethers, thioethers)
Hydrolysis: Carboxylic acids, amides
Scientific Research Applications
Isopropyl 2-({[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound is used as a probe to study biological processes, such as enzyme activity, receptor binding, and signal transduction.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: The compound is used as an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({[7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, proteases, and oxidoreductases, thereby modulating cellular processes such as signal transduction, metabolism, and apoptosis. The compound can also interact with receptors, such as G-protein-coupled receptors (GPCRs) and nuclear receptors, to regulate gene expression and cellular responses.
Comparison with Similar Compounds
Isopropyl 2-({[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Isopropyl 2-({[7-bromo-3-chloro-4-(methoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate: This compound differs by having a methoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.
Isopropyl 2-({[7-bromo-3-chloro-4-(trifluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate: This compound differs by having a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.
Isopropyl 2-({[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothien-2-yl]carbonyl}amino)-4,5-dimethyl-3-furanecarboxylate: This compound differs by having a furan ring instead of a thiophene ring, which may affect its chemical reactivity and biological activity.
The uniqueness of ISOPROPYL 2-({[7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of substituents and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClF2NO4S2/c1-7(2)28-19(27)12-8(3)9(4)30-18(12)25-17(26)16-14(22)13-11(29-20(23)24)6-5-10(21)15(13)31-16/h5-7,20H,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVRWKBKYZISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClF2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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